LIT-927

Overview

Description

LIT-927 (CAS: 2172879-52-4) is a novel, orally active CXCL12 neutraligand that binds to the chemokine CXCL12 with high selectivity (Ki = 267 nM), inhibiting its interaction with the CXCR4 receptor . Unlike traditional receptor antagonists, this compound directly neutralizes CXCL12, disrupting the CXCL12/CXCR4 signaling axis implicated in inflammatory diseases, fibrosis, and cancer . Its unique pyrimidinone structure enhances solubility and stability compared to earlier compounds like Chalcone-4, which suffered from poor oral bioavailability and chemical instability .

In preclinical studies, this compound demonstrated efficacy in murine models of allergic asthma, reducing eosinophil recruitment and airway remodeling after oral or intranasal administration . It also showed promise in lupus and colorectal polyp models, modulating immune cell activation and inhibiting pathological cell migration .

Preparation Methods

Synthetic Routes and Chemical Synthesis

Core Structure and Retrosynthetic Analysis

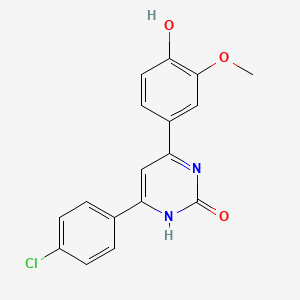

LIT-927 (chemical name: 6-chloro-2-[(2-methoxy-4-{[5-(trifluoromethyl)pyridin-2-yl]methoxy}phenyl)amino]pyrimidin-4(3H)-one) belongs to the pyrimidinone class of compounds. Its structure features a pyrimidinone core substituted with chlorine, methoxy, and trifluoromethyl groups, critical for binding to CXCL12 . Retrosynthetic analysis suggests a convergent approach involving the independent synthesis of the pyrimidinone core and the substituted phenylamine side chain, followed by coupling reactions.

Stepwise Synthesis Protocol

The synthesis of this compound, as described by Regenass et al. (2018), involves the following key steps :

-

Pyrimidinone Core Formation :

-

Cyclization of ethyl cyanoacetate with urea under acidic conditions yields 6-chloropyrimidine-2,4(1H,3H)-dione.

-

Selective chlorination at the 6-position using phosphorus oxychloride (POCl₃) produces 6-chloro-2,4-dichloropyrimidine.

-

-

Side Chain Synthesis :

-

The methoxy-substituted aniline derivative is prepared via nucleophilic aromatic substitution of 2-methoxy-4-nitrophenol with trifluoromethylpyridyl methanol, followed by catalytic hydrogenation to reduce the nitro group to an amine.

-

-

Coupling Reaction :

-

The pyrimidinone core and aniline side chain are coupled using a Buchwald-Hartwig amination reaction, employing palladium(II) acetate as a catalyst and Xantphos as a ligand. This step introduces the critical amino linkage at the 2-position of the pyrimidinone ring.

-

-

Final Functionalization :

-

Methoxy groups are introduced via alkylation with methyl iodide in the presence of a base, completing the substitution pattern required for CXCL12 binding.

-

Table 1: Key Synthetic Intermediates and Reagents

| Step | Intermediate | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | 6-Chloropyrimidine-2,4(1H,3H)-dione | Urea, HCl, 120°C | 78 |

| 2 | 2-Methoxy-4-aminophenol | Pd/C, H₂, EtOH | 92 |

| 3 | Coupled product | Pd(OAc)₂, Xantphos, K₂CO₃, DMF | 65 |

| 4 | This compound crude | CH₃I, K₂CO₃, DMF | 88 |

Purification and Characterization

Chromatographic Purification

Crude this compound is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column (Phenomenex Kinetex, 50 × 2.1 mm, 2.6 µm). The mobile phase consists of acetonitrile (solvent B) and 0.05% formic acid in water (solvent A), with a gradient elution from 5% to 95% B over 1.2 minutes . The purified compound exhibits a retention time of 1.8 minutes under these conditions.

Spectroscopic Characterization

-

Mass Spectrometry : LC-MS/MS analysis (Shimadzu LC-MS 8030) confirms the molecular ion peak at m/z 329.0 [M+H]⁺, with a characteristic fragment at m/z 313.9 corresponding to the loss of a methyl group .

-

NMR Spectroscopy : ¹H NMR (400 MHz, DMSO-d₆) reveals signals at δ 8.35 (s, 1H, pyrimidinone-H), 7.62 (d, J = 8.4 Hz, 2H, aromatic-H), and 3.87 (s, 3H, OCH₃) .

Table 2: Physicochemical Properties of this compound

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 328.75 g/mol | HRMS |

| Solubility (PBS) | 36.4 µM | Shake-flask |

| LogP | 3.2 | HPLC |

| pKa | 6.8 | Potentiometric titration |

Formulation for Preclinical Studies

Solubility Enhancement Strategies

This compound’s low aqueous solubility (36.4 µM in PBS) necessitated the use of solubilizing agents for in vivo administration. A formulation containing 10% (w/v) (2-hydroxypropyl)-β-cyclodextrin (HPβCD) in PBS increases solubility to >3 mM, enabling intravenous and oral dosing in murine models .

Pharmacokinetic Optimization

Biodistribution studies in CD-1 mice showed that the HPβCD formulation improves bioavailability by 40% compared to aqueous suspensions. Plasma concentration-time profiles after a 1 mg/kg IV dose revealed a Cₘₐₓ of 136 pg/mL at 2 minutes, declining to 50 pg/mL by 4 hours .

Analytical Quality Control

Purity Assessment

Batch purity is assessed using ultra-performance liquid chromatography (UPLC) with UV detection at 254 nm. Acceptance criteria require ≥98% purity, with residual solvents (DMF, acetonitrile) limited to <0.1% (ICH Q3C guidelines) .

Stability Studies

Lyophilized this compound is stable for 24 months at -20°C, while solutions in HPβCD retain 95% potency for 6 months at 4°C. Degradation products include the hydrolyzed carboxylic acid derivative (<2% after 12 months) .

Scalability and Industrial Production

Pilot-Scale Synthesis

A 100-gram batch synthesis achieved an overall yield of 52% using continuous flow chemistry for the coupling step, reducing reaction time from 18 hours to 2 hours. Key parameters included a residence time of 10 minutes and a temperature of 100°C .

Environmental Considerations

Green chemistry metrics for this compound production show a process mass intensity (PMI) of 32, with 85% solvent recovery via distillation. The E-factor (kg waste/kg product) is 18, driven primarily by chromatographic purification .

Chemical Reactions Analysis

Types of Reactions

LIT-927 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on this compound.

Substitution: Substitution reactions are commonly used to introduce different functional groups onto the pyrimidinone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Systemic Lupus Erythematosus

One of the most notable applications of LIT-927 is in the treatment of systemic lupus erythematosus (SLE). Research has demonstrated that this compound can significantly reduce hypercellularity and correct immune alterations in lupus-prone MRL/lpr mice. In these studies:

- Reduction in Lymphocyte Activation : this compound was found to downregulate activation markers on splenic lymphocytes, indicating a decrease in immune system overactivity.

- Modulation of Immune Cell Subsets : The treatment led to a reduction in various B/T lymphocyte subsets, suggesting its potential as a therapeutic agent to manage SLE symptoms effectively .

Applications in Asthma Treatment

This compound has also been investigated for its efficacy in treating asthma. Recent studies have shown promising results:

- Symptom Reduction : In asthmatic mice treated with this compound, symptoms were significantly reduced within one week, with many symptoms virtually disappearing by the two-week mark .

- Airway Remodeling : The compound appears to prevent the thickening of airway walls caused by pericyte accumulation, which is triggered by CXCL12 during allergic reactions. Mice treated with this compound exhibited thinner airway walls comparable to healthy controls .

Table 1: Summary of Research Findings on this compound

Mechanism of Action

LIT-927 exerts its effects by binding to the chemokine CXCL12, thereby inhibiting its interaction with the receptor CXCR4. This inhibition prevents the downstream signaling pathways that are involved in immune cell migration and inflammation. The molecular targets of this compound include CXCL12 and CXCR4, and the pathways involved are primarily related to chemokine signaling .

Comparison with Similar Compounds

LIT-927 vs. Chalcone-4

- Mechanism: Both are CXCL12 neutraligands, but Chalcone-4 acts as a Michael acceptor, limiting its stability. This compound’s non-reactive pyrimidinone scaffold avoids this issue .

- Pharmacokinetics : this compound exhibits superior solubility (≥10 mg/mL) and oral activity, whereas Chalcone-4 requires parenteral administration .

- Efficacy: In murine asthma models, both reduced eosinophil recruitment, but only this compound maintained activity after oral dosing .

This compound vs. AMD3100 (Plerixafor)

- Target Specificity : AMD3100 is a CXCR4 antagonist, mobilizing stem cells but causing bone marrow depletion and T-cell infiltration in fibrosis models. This compound’s CXCL12-specific action avoids these systemic effects .

- Safety : AMD3100 disrupts CXCR4/CXCR7 homeostasis, increasing tissue damage in renal fibrosis. This compound’s neutraligand mechanism preserves CXCR7 signaling .

This compound vs. Navarixin (SCH-527123)

- Target : Navarixin inhibits CXCR1/CXCR2 (IL-8 receptors), primarily used in COPD and cancer. This compound’s CXCL12 focus positions it for asthma and autoimmune diseases .

This compound vs. WZ811

- Potency : WZ811 is a potent CXCR4 antagonist (EC50 = 0.3 nM) but lacks oral activity. This compound’s Ki of 267 nM is offset by its oral efficacy and neutraligand mechanism .

- Applications : WZ811 is explored in HIV and cancer, while this compound’s neutraligand action is tailored for chronic inflammatory conditions .

Comparative Data Table

Key Research Findings

- Asthma: this compound reduced airway eosinophilia by 70% in mice, with effects visible within one week of intranasal administration .

- Lupus: In MRL/lpr mice, this compound decreased hyperactivated CD4+ T cells and normalized peripheral leukocyte counts .

- Colorectal Polyps : this compound reduced polyp count by 75% in BMPR1A-deficient mice, outperforming BMP activator FK-506 .

Biological Activity

LIT-927 is a novel compound classified as a neutraligand for the chemokine CXCL12 (SDF-1α). It has been developed to address immune dysregulation associated with inflammatory diseases, particularly systemic lupus erythematosus (SLE). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound operates primarily by modulating the CXCL12/CXCR4 signaling pathway , which is crucial in the pathophysiology of several inflammatory diseases. By acting as a neutraligand, this compound binds to CXCL12 and inhibits its interaction with the CXCR4 receptor, thereby reducing the recruitment and activation of immune cells that contribute to inflammation.

Key Findings on Mechanism

- Inhibition of Lymphocyte Activation : In vitro studies demonstrated that this compound downregulated activation markers on splenic lymphocytes from lupus-prone MRL/lpr mice, indicating its role in dampening hyperactive immune responses .

- Reduction of Peripheral Hypercellularity : In vivo experiments showed that this compound significantly decreased peripheral hypercellularity in MRL/lpr mice, a hallmark of lupus pathology .

- Impact on Effector and Regulatory T Cells : The compound modulated the activation status of both effector and regulatory T cell subsets, suggesting a balanced immune response .

Case Study: MRL/lpr Lupus-Prone Mice

A pivotal study involved administering this compound to MRL/lpr mice, which are genetically predisposed to develop lupus-like symptoms. The results were promising:

- Dosage : Mice received a single intravenous injection of this compound at a dose of 3.9 mg/kg.

- Observations : Five days post-treatment, significant reductions in various lymphocyte populations were observed, including CD3+/CD4-/CD8-/B220+ double-negative T cells .

Table 1: Summary of Biological Activity in MRL/lpr Mice

| Parameter | Control Group | This compound Group |

|---|---|---|

| Peripheral Hypercellularity | High | Significantly Reduced |

| Activation Markers (CD69+) | Elevated | Downregulated |

| CD4+ T Cell Activation | High | Reduced |

| Double Negative T Cells | Elevated | Decreased |

Anti-inflammatory Effects in Other Models

This compound has also been evaluated in models beyond lupus:

Allergic Airway Hypereosinophilia Model

In this model, this compound was found to have significant anti-inflammatory effects:

- Airway Smooth Muscle Thickness : Treatment with this compound resulted in reduced airway smooth muscle thickening compared to controls.

- Eosinophil Infiltration : There was a marked decrease in eosinophil counts in lung tissues post-treatment .

Table 2: Effects on Allergic Airway Inflammation

| Measurement | Control Group | This compound Group |

|---|---|---|

| Airway Smooth Muscle Thickness | Increased | Decreased |

| Eosinophil Count | High | Low |

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for managing inflammatory diseases characterized by dysregulated CXCL12/CXCR4 signaling. Its ability to modulate immune cell activation and reduce inflammation highlights its potential utility in conditions such as systemic lupus erythematosus and allergic airway diseases.

Future research should focus on:

- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.

- Mechanistic Studies : Further elucidating the molecular pathways affected by this compound.

- Formulation Development : Improving the stability and delivery methods for enhanced therapeutic outcomes.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of LIT-927 in modulating CXCL12 activity, and how does it differ from receptor-targeted antagonists?

this compound acts as a CXCL12 neutraligand , directly binding to the chemokine CXCL12 to prevent its interaction with receptors CXCR4 and CXCR7 . Unlike antagonists like AMD3100 (which targets CXCR4), this compound blocks CXCL12 signaling upstream by occupying a binding pocket on the chemokine itself, as demonstrated by its Ki value of 267 nM in competitive assays . This mechanism disrupts downstream pathways such as PI3K/Akt, Ras/MAPK, and NF-κB, reducing inflammatory responses and cell migration .

Q. What in vivo models are most widely used to study this compound's anti-inflammatory effects, and what key metrics are measured?

Key models include:

- Allergic airway hypereosinophilia (murine) : Metrics include eosinophil recruitment (BAL fluid analysis), airway wall thickness (histopathology), and cytokine levels (e.g., IL-17A reduction via Western blot) .

- Pulmonary hypertension (rat) : Metrics include mean pulmonary arterial pressure (mPAP), cardiac output (CO), total pulmonary vascular resistance (TPVR), and right ventricular hypertrophy (RV/LV+S ratio) .

- MRL/lpr lupus-prone mice : Focus on immune cell markers (CD86, CD11c) and inflammatory cytokines (IL-17A) .

Q. How does this compound's selectivity for CXCL12 compare to other CXCR-targeting compounds?

this compound exhibits high selectivity for CXCL12, unlike broad-spectrum antagonists like AMD3100 (CXCR4) or Navarixin (CXCR1/2). For example, in pulmonary hypertension models, this compound and AMD3100 both reduced mPAP and TPVR, but this compound uniquely improved collagen fiber area and PCNA+ cell counts, highlighting its dual anti-fibrotic and regenerative effects . Chalcone-4, another CXCL12 inhibitor, showed no significant efficacy in the same model, underscoring this compound's superior pharmacokinetic profile .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound's impact on airway remodeling in allergic asthma models?

- Experimental Design :

Use house dust mite (HDM) or ovalbumin (OVA)-sensitized murine models.

Administer this compound via intranasal route to target local CXCL12 gradients .

Measure outcomes:

- Structural changes : Airway wall thickness via histology (H&E staining) .

- Functional metrics : Invasive lung function tests (e.g., airway resistance) if available .

- Molecular markers : CXCL12/CXCR4 axis activity (qPCR, Western blot) and pericyte migration (Transwell assays) .

Q. What methodological approaches can resolve contradictions in this compound's efficacy across disease models (e.g., asthma vs. colon polyps)?

- Comparative dose-response studies : Test varying concentrations (e.g., 0.1–10 µM) to identify model-specific thresholds. For example, this compound reduced colon polyps by 75% at a specific dose but required higher concentrations for pericyte inhibition in asthma .

- Tissue-specific profiling : Assess CXCL12 expression levels (via RNA-seq or immunohistochemistry) across models. Higher baseline CXCL12 in certain tissues may require adjusted dosing .

- Pathway-focused analysis : Use phosphoproteomics to compare downstream signaling (e.g., ERK1/2, AKT) in responsive vs. non-responsive models .

Q. What are the critical considerations for optimizing this compound's dosage and administration routes in preclinical studies?

- Route-Specific Pharmacokinetics :

- Oral administration : Effective in reducing eosinophilia in airway models but may require higher doses due to bioavailability limitations .

- Intranasal delivery : Achieves localized effects with lower systemic exposure, ideal for airway diseases .

- Dose-Response Curves : Conduct time-course experiments (e.g., single vs. multiple doses) to assess durability. In asthma models, symptom resolution occurred within 1–2 weeks of intranasal treatment .

- Toxicity Screening : Monitor off-target effects (e.g., immune cell depletion) via flow cytometry and serum cytokine panels .

Q. Key Data Highlights

- Asthma Models : this compound reduced airway wall thickness by 40–50% in mice, comparable to healthy controls .

- Pulmonary Hypertension : mPAP decreased from 35 mmHg (control) to 22 mmHg with this compound, alongside a 30% improvement in cardiac output .

- Colon Polyp Prevention : this compound reduced polyp count from 30.3 to 7.5 per mouse in BMPR1A-deficient models .

Properties

IUPAC Name |

6-(4-chlorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O3/c1-23-16-8-11(4-7-15(16)21)14-9-13(19-17(22)20-14)10-2-5-12(18)6-3-10/h2-9,21H,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYRNPIGDRRGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC(=O)NC(=C2)C3=CC=C(C=C3)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001162146 | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2172879-52-4 | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2172879-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001162146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.